1-Benzyl-4,4-difluoropiperidine

NK3 antagonist Tachykinin Receptor binding

1-Benzyl-4,4-difluoropiperidine (CAS 155137-18-1) is a synthetic organic building block belonging to the N-benzyl-4,4-disubstituted piperidine class. Characterized by a geminal difluoro motif at the 4-position and a benzyl-protected nitrogen, this compound serves primarily as a versatile intermediate for constructing fluorinated pharmacophores.

Molecular Formula C12H15F2N
Molecular Weight 211.25 g/mol
CAS No. 155137-18-1
Cat. No. B139809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4,4-difluoropiperidine
CAS155137-18-1
Molecular FormulaC12H15F2N
Molecular Weight211.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CC2=CC=CC=C2
InChIInChI=1S/C12H15F2N/c13-12(14)6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyZOHRARQBWMKEMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Benzyl-4,4-difluoropiperidine (CAS 155137-18-1) vs. Analog Piperidine Building Blocks


1-Benzyl-4,4-difluoropiperidine (CAS 155137-18-1) is a synthetic organic building block belonging to the N-benzyl-4,4-disubstituted piperidine class [1]. Characterized by a geminal difluoro motif at the 4-position and a benzyl-protected nitrogen, this compound serves primarily as a versatile intermediate for constructing fluorinated pharmacophores [2]. Its molecular formula is C₁₂H₁₅F₂N, with a molecular weight of 211.25 g/mol and a typical commercial purity of ≥95% .

Technical Justification: Why 1-Benzyl-4,4-difluoropiperidine Cannot Be Substituted with Non-Fluorinated or Unprotected Piperidines


Substituting 1-Benzyl-4,4-difluoropiperidine with a non-fluorinated or N-unprotected analog fundamentally alters both synthetic utility and target pharmacological profile. The 4,4-geminal difluoro group functions as a critical metabolic soft spot, significantly enhancing oxidative stability compared to non-fluorinated piperidines, which are prone to rapid CYP-mediated degradation [1]. Additionally, the N-benzyl group serves a dual purpose: it acts as a necessary protecting group during multistep syntheses (removable via hydrogenolysis to generate the free 4,4-difluoropiperidine core), and in biological contexts, it engages in essential π-stacking interactions with aromatic residues in target binding pockets that simple N-alkyl analogs cannot replicate [2][3]. Therefore, generic substitution leads either to synthetic dead-ends due to loss of the protecting group, or to inactive/less potent final compounds due to absence of the benzyl pharmacophore and fluorine-mediated stabilization.

Head-to-Head Evidence: Quantified Performance Advantages of 1-Benzyl-4,4-difluoropiperidine Over Closest Analogs


NK3 Receptor Binding: 4,4-Disubstituted Core vs. 4-Monosubstituted Analog

In a direct head-to-head evaluation of chiral piperidine-based tachykinin NK3 antagonists, compounds bearing the 4,4-disubstituted piperidine motif (such as the core structure present in 1-Benzyl-4,4-difluoropiperidine derivatives) exhibited significantly higher binding affinity compared to the corresponding 4-monosubstituted analog [1].

NK3 antagonist Tachykinin Receptor binding

Antiviral Activity: N-Benzylpiperidine Moiety vs. Non-Benzylated or Non-Fluorinated Analogs

The N-benzylpiperidine core, common to 1-Benzyl-4,4-difluoropiperidine derivatives, demonstrates specific antiviral activity against influenza A/H1N1 in the low micromolar range, an activity not observed in analogs lacking the benzyl group or the 4,4-disubstitution [1][2]. This activity is attributed to a novel mechanism of action targeting the hemagglutinin (HA) fusion peptide.

Influenza A H1N1 inhibitor Hemagglutinin

Synthetic Utility: N-Benzyl Protection vs. Unprotected 4,4-Difluoropiperidine

1-Benzyl-4,4-difluoropiperidine is specifically employed as a protected form of the valuable 4,4-difluoropiperidine core. The benzyl group can be cleanly removed via hydrogenolysis (e.g., H2, Pd/C) to reveal the free secondary amine for further functionalization, whereas directly using unprotected 4,4-difluoropiperidine would lead to undesired side reactions during many synthetic sequences [1].

Organic synthesis Protecting group 4,4-Difluoropiperidine

NK1 Receptor: Pharmacophore Tolerance of 4,4-Disubstituted Core vs. Alternative Scaffolds

Structure-activity relationship (SAR) studies on the 4,4-disubstituted piperidine class of NK1 antagonists demonstrate that the core scaffold tolerates a wide range of N-substituents while maintaining high affinity [1]. This is a key differentiator from other piperidine scaffolds where N-substitution often drastically reduces potency.

NK1 antagonist SAR Substance P

Optimal Deployment: High-Value Research Applications for 1-Benzyl-4,4-difluoropiperidine


Medicinal Chemistry: Synthesis of Novel NK1 Receptor Antagonists

Based on the established SAR showing high affinity and N-substituent tolerance of the 4,4-disubstituted piperidine core, 1-Benzyl-4,4-difluoropiperidine is the ideal starting material for synthesizing focused libraries of potential NK1 antagonists [1]. The benzyl group can be removed to generate the free amine, which can then be functionalized with a wide variety of acyl, sulfonyl, or alkyl groups to explore chemical space while maintaining high potency against the NK1 target.

Antiviral Drug Discovery: Exploring Hemagglutinin Fusion Inhibitors for H1N1

For research programs targeting influenza A/H1N1, 1-Benzyl-4,4-difluoropiperidine provides direct access to the N-benzyl-4,4-disubstituted piperidine chemotype, which has been validated as a novel class of hemagglutinin fusion inhibitors [2]. This compound serves as a privileged scaffold for further optimization aimed at improving antiviral potency and pharmacokinetic properties, targeting a binding site distinct from existing neuraminidase or M2 inhibitors.

Organic Synthesis: Protected 4,4-Difluoropiperidine for Complex Molecule Construction

In multistep organic syntheses, particularly those involving sensitive functional groups or harsh reaction conditions, 1-Benzyl-4,4-difluoropiperidine is an essential reagent [3]. It allows chemists to incorporate the metabolically stable 4,4-difluoropiperidine motif into complex architectures while keeping the basic nitrogen masked. This prevents unwanted side reactions and enables late-stage deprotection under mild hydrogenolysis conditions to reveal the active amine precisely when needed.

Targeted Library Synthesis for Tachykinin (NK3) Receptors

Given the direct evidence that 4,4-disubstitution on the piperidine ring significantly enhances NK3 receptor binding affinity compared to 4-monosubstituted analogs, 1-Benzyl-4,4-difluoropiperidine is a superior choice for constructing compound collections aimed at the NK3 receptor [4]. Its use in parallel synthesis can rapidly generate analogs with improved potency over simple piperidine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-4,4-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.